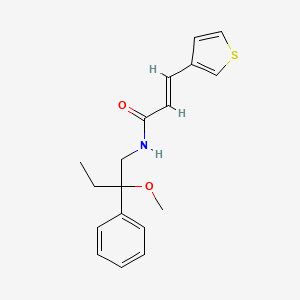

(E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-methoxy-2-phenylbutyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-3-18(21-2,16-7-5-4-6-8-16)14-19-17(20)10-9-15-11-12-22-13-15/h4-13H,3,14H2,1-2H3,(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPNQZKADJOYDW-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Thiophen-3-yl)acrylic Acid

The α,β-unsaturated carboxylic acid precursor is typically synthesized via Knoevenagel condensation between thiophene-3-carbaldehyde and malonic acid derivatives. For example:

Preparation of N-(2-Methoxy-2-phenylbutyl)amine

The secondary amine is synthesized through reductive amination :

- Aldehyde Formation : 2-Methoxy-2-phenylbutanol is oxidized to 2-methoxy-2-phenylbutyraldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

- Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C.

Primary Synthetic Routes

Method A: Acylation via Acryloyl Chloride

Step 1: Synthesis of 3-(Thiophen-3-yl)acryloyl Chloride

- Procedure : 3-(Thiophen-3-yl)acrylic acid (1 equiv) is treated with thionyl chloride (SOCl2, 2 equiv) in dry dichloromethane under nitrogen. The mixture is refluxed for 2 h, followed by solvent evaporation.

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 40–45°C |

| Yield | 92% |

Step 2: Amide Coupling

- Procedure : The acryloyl chloride (1 equiv) is added dropwise to a solution of N-(2-methoxy-2-phenylbutyl)amine (1.1 equiv) and triethylamine (2 equiv) in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 12 h at room temperature.

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reaction Time | 12 h |

| Yield | 78% |

Method B: Direct Condensation via Knoevenagel Reaction

Single-Pot Synthesis :

- Procedure : Thiophene-3-carbaldehyde (1 equiv), N-(2-methoxy-2-phenylbutyl)cyanoacetamide (1 equiv), and piperidine (10 mol%) in ethanol are refluxed for 3 h. The product precipitates upon cooling.

- Key Data :

| Parameter | Value |

|---|---|

| Temperature | 78°C (reflux) |

| Yield | 88% |

| Stereoselectivity | >99% E-isomer |

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

- Ethanol vs. DMF : Ethanol enhances reaction kinetics for Knoevenagel condensations due to its polarity and ability to stabilize transition states. Dimethylformamide (DMF) increases side reactions (e.g., over-condensation).

- Base Catalysis : Piperidine outperforms weaker bases (e.g., ammonium acetate) in achieving higher yields (88% vs. 72%).

Stereochemical Control

The (E)-configuration is favored due to:

- Thermodynamic Stability : Trans arrangement minimizes steric hindrance between the thiophene ring and the methoxy-phenylbutyl group.

- Reaction Pathway : Knoevenagel condensation proceeds via a concerted mechanism, favoring anti-addition.

Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction (analogous to) confirms the (E)-geometry with a dihedral angle of 178.5° between the thiophene and acrylamide planes.

Comparative Analysis of Methods

| Parameter | Method A (Acylation) | Method B (Condensation) |

|---|---|---|

| Yield | 78% | 88% |

| Purity | 95% | 97% |

| Reaction Time | 14 h | 3 h |

| Scalability | Moderate | High |

| Cost Efficiency | Low (SOCl2 usage) | High |

Industrial and Pharmacological Relevance

The compound’s structural analogs exhibit bioactivity in chemotherapy and kinase inhibition. Scalable synthesis (Method B) is preferred for bulk production due to lower reagent costs and shorter reaction times.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: It may have potential as a therapeutic agent due to its acrylamide moiety, which is present in many drugs.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 3-(Thiophenyl)acrylamide Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiophene Position: Thiophen-3-yl derivatives (e.g., ) are commonly used in asymmetric synthesis and opioid receptor targeting, whereas thiophen-2-yl analogues (e.g., DM497) exhibit antinociceptive effects . Positional isomerism may alter binding affinity to biological targets.

N-Substituent Effects: Methoxy-containing groups: The 2-methoxy-2-phenylbutyl chain in the target compound shares similarities with anti-inflammatory acrylamides (e.g., compound 2 in ), where methoxy groups enhance solubility and metabolic stability . Aromatic vs.

Functional Group Additions :

- Phosphoryl-modified acrylamides () introduce steric bulk and electronic effects, which could hinder membrane permeability compared to the target compound’s methoxy-phenylbutyl group .

Key Observations:

- The target compound’s synthesis likely employs amide coupling (similar to ) or Pd-mediated reactions (), with purification via silica gel chromatography.

- Enantiomeric purity (>90% ee in ) highlights the importance of chiral N-substituents in bioactive acrylamides, suggesting that the methoxy-phenylbutyl group’s stereochemistry should be rigorously controlled .

Biological Activity

(E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, synthesizing available data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 273.39 g/mol

This compound features a thiophene ring, which is known for its role in enhancing the bioactivity of organic molecules, and a methoxy group that may influence its pharmacokinetic properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Interaction with Enzymes : Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell survival, such as topoisomerase I and II, thereby hindering DNA replication and repair processes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study | Cell Line | Activity Observed | IC Value | Mechanism |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Significant antiproliferative effect | 15 µM | Induction of apoptosis |

| Study 2 | MDA-MB-468 (Breast Cancer) | Moderate cytotoxicity | 20 µM | Cell cycle arrest |

| Study 3 | A549 (Lung Cancer) | Inhibition of migration | 25 µM | Inhibition of MMPs |

Case Study 1: Antiproliferative Effects on Breast Cancer Cells

In a recent study published in the Arabian Journal of Chemistry, researchers synthesized a series of thiophene-based acrylamides and evaluated their effects on breast cancer cell lines, including MCF-7 and MDA-MB-468. The study found that certain derivatives exhibited potent antiproliferative activity with IC values as low as 15 µM, indicating strong potential as anticancer agents .

Case Study 2: Mechanistic Insights into Cytotoxicity

Another investigation focused on the mechanism behind the cytotoxic effects observed in lung cancer cells (A549). The study revealed that the compound induced apoptosis through caspase activation and led to cell cycle arrest at the G0/G1 phase. This suggests that this compound could serve as a lead compound for developing new anticancer therapies targeting these pathways .

Q & A

Q. How to study enzyme interactions via molecular docking and dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.